molecular formula C11H11N3O3S2 B6626809 2-(1,3-dioxolan-2-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)-1,3-thiazole-5-carboxamide

2-(1,3-dioxolan-2-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)-1,3-thiazole-5-carboxamide

Cat. No.: B6626809
M. Wt: 297.4 g/mol
InChI Key: SBCCAORXWDYKDP-UHFFFAOYSA-N
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Description

2-(1,3-dioxolan-2-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)-1,3-thiazole-5-carboxamide is a complex organic compound that features a combination of dioxolane, thiazole, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxolan-2-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the dioxolane moiety and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often requires stringent control of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxolan-2-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(1,3-dioxolan-2-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxolan-2-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxolan-2-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)-1,3-thiazole-4-carboxamide
  • 2-(1,3-dioxolan-2-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)-1,3-thiazole-6-carboxamide

Uniqueness

Compared to similar compounds, 2-(1,3-dioxolan-2-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)-1,3-thiazole-5-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S2/c1-14-2-5-18-11(14)13-8(15)7-6-12-9(19-7)10-16-3-4-17-10/h2,5-6,10H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCCAORXWDYKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CSC1=NC(=O)C2=CN=C(S2)C3OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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